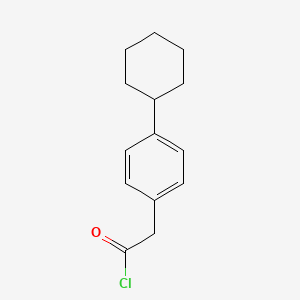
(4-Cyclohexylphenyl)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclohexylphenyl)acetyl chloride is an organic compound that belongs to the class of acyl chlorides It features a cyclohexyl group attached to a phenyl ring, which is further connected to an acetyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
(4-Cyclohexylphenyl)acetyl chloride can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of (4-cyclohexylphenyl)acetic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under anhydrous conditions. The reaction typically proceeds as follows: [ \text{(4-Cyclohexylphenyl)acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The choice of reagents and conditions may vary depending on the desired scale and purity of the final product.
化学反応の分析
Types of Reactions
(4-Cyclohexylphenyl)acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reacts with water to form (4-cyclohexylphenyl)acetic acid and hydrochloric acid.
Reduction: Can be reduced to (4-cyclohexylphenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reaction with primary or secondary amines under mild conditions to form amides.
Alcohols: Reaction with alcohols in the presence of a base to form esters.
Reducing Agents: Use of strong reducing agents like LiAlH4 for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
(4-Cyclohexylphenyl)acetic acid: Formed from hydrolysis.
科学的研究の応用
(4-Cyclohexylphenyl)acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying their structure and function.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of (4-Cyclohexylphenyl)acetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
Benzoyl Chloride: Another acyl chloride with a benzene ring instead of a cyclohexyl-substituted phenyl ring.
Acetyl Chloride: A simpler acyl chloride with only a methyl group attached to the carbonyl carbon.
(4-Methylphenyl)acetyl Chloride: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
(4-Cyclohexylphenyl)acetyl chloride is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other acyl chlorides. This can influence its reactivity and the types of products formed in chemical reactions.
特性
CAS番号 |
61578-80-1 |
|---|---|
分子式 |
C14H17ClO |
分子量 |
236.73 g/mol |
IUPAC名 |
2-(4-cyclohexylphenyl)acetyl chloride |
InChI |
InChI=1S/C14H17ClO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 |
InChIキー |
FLLZCVKSRIREIV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


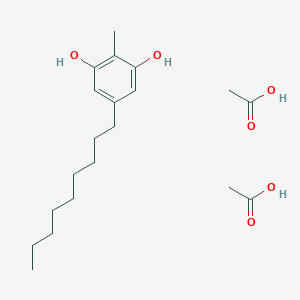
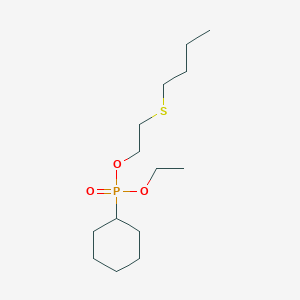

![1,1'-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14587509.png)
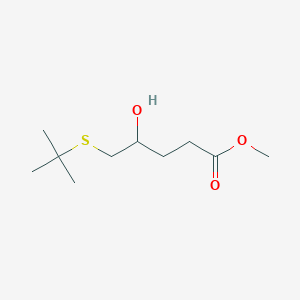
![2-(Morpholin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587534.png)

![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)
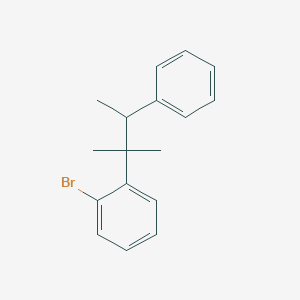
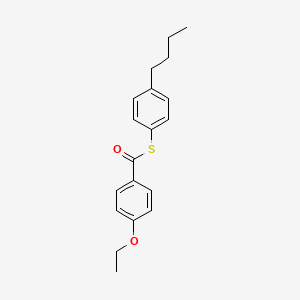
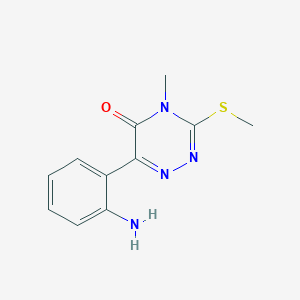
![3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14587563.png)

![N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14587571.png)
